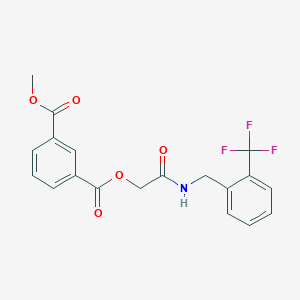

Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate, commonly known as MitoQ, is a synthetic compound that is used in scientific research to study the effects of oxidative stress on cells. It is a derivative of coenzyme Q10, which is an antioxidant that is naturally produced by the body. MitoQ has been shown to have a number of potential applications in the fields of medicine and biochemistry.

Scientific Research Applications

Phthalate Metabolism and Environmental Impact

Research on phthalate compounds, such as Di-iso-nonylphthalate (DINP), has focused on their metabolism and the environmental impact due to their wide usage as plasticizers in polyvinyl chloride (PVC) polymers. Studies detail the human metabolism and elimination processes for DINP, highlighting the excretion of various metabolites, which can serve as biomarkers for exposure assessment (Koch & Angerer, 2007). This research avenue may be relevant for understanding the environmental and health implications of similar compounds like Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate.

Applications in Polymer Science

The exploration of phthalate derivatives in polymer science offers insights into potential applications of related compounds. For instance, studies on hyperbranched polyamides derived from phthalic acid derivatives reveal applications in creating water-soluble polymers with specific thermal and solubility properties (Ohta et al., 2012). Such research underscores the versatility of phthalate derivatives in designing novel materials with tailored properties, suggesting similar possibilities for this compound in material science and engineering.

Novel Reagents and Synthetic Chemistry

Phthalate derivatives have also been studied as reagents in synthetic chemistry. For example, Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) has been identified as an efficient reagent for N-phthaloylation of amino acids and derivatives, showcasing a simple and racemization-free procedure (Casimir, Guichard, & Briand, 2002). This highlights the potential for related compounds to serve as novel reagents in organic synthesis, opening pathways for creating diverse chemical entities with specific functionalities.

Corrosion Inhibition

Another interesting application area is the use of phthalate derivatives as corrosion inhibitors. Studies on Schiff base compounds derived from phthalate analogs demonstrate their efficacy in protecting metals from corrosion in acidic media (Behpour et al., 2009). This suggests that this compound could potentially be explored for similar applications in materials science, particularly in developing coatings or treatments to enhance material longevity.

Mechanism of Action

Mode of Action

In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This suggests that TFMI may affect pathways involving carbon–carbon bond formation.

Action Environment

. This suggests that the action, efficacy, and stability of TFMI may be influenced by the reaction conditions and the stability of the organoboron reagent.

properties

IUPAC Name |

1-O-methyl 3-O-[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] benzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO5/c1-27-17(25)12-6-4-7-13(9-12)18(26)28-11-16(24)23-10-14-5-2-3-8-15(14)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPHVKSWYMJQCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-({7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1,8-naphthyridin-4-yl}amino)benzoate](/img/structure/B2394320.png)

![1-benzyl-2-(4-bromophenyl)-2-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2394324.png)

![N-(sec-butyl)-2-(2-chloro-6-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2394325.png)

![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2394327.png)

![2-(4-Chlorophenoxy)-2-methyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2394328.png)

![2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2394330.png)

![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2394334.png)